4-[(6-Methylpyrazin-2-yl)oxy]benzylamine is a chemical compound characterized by its unique structure, which consists of a benzylamine moiety linked to a 6-methylpyrazin-2-yl group through an ether bond. Its molecular formula is , and it has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biological research. The compound is often employed as a building block in the synthesis of more complex organic molecules and as a reagent in
Research indicates that 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine exhibits various biological activities. It has been investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays. Preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration .
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine typically involves the following steps:
4-[(6-Methylpyrazin-2-yl)oxy]benzylamine finds applications across various fields:
The mechanism of action for 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For instance, it may inhibit certain enzymes by occupying their active sites, thus preventing substrate binding and catalytic activity .
Several compounds share structural similarities with 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine:
The uniqueness of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its benzylamine structure allows for diverse substitution patterns that can influence its interactions and effectiveness in various applications .
4-[(6-Methylpyrazin-2-yl)oxy]benzylamine is a synthetic organic compound with a heterocyclic pyrazine core functionalized through ether and benzylamine moieties. Its IUPAC name, [4-(6-methylpyrazin-2-yl)oxyphenyl]methanamine, reflects its structural components: a benzene ring substituted with an ether-linked 6-methylpyrazin-2-yl group and a terminal benzylamine chain. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 926921-67-7 |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| SMILES Notation | CC1=CN=CC(=N1)OC2=CC=C(C=C2)CN |
| InChI Key | JNWHMYUBZLJKJT-UHFFFAOYSA-N |
This compound belongs to the broader class of pyrazine derivatives, distinguished by its ether linkage and benzylamine substitution pattern.
While specific historical data on 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine is limited, pyrazine derivatives have been studied since the 19th century. Key milestones include:
The compound’s modern synthesis aligns with advancements in microwave-assisted reactions, a method employed for analogous pyrazine derivatives to enhance yields and reduce reaction times.
4-[(6-Methylpyrazin-2-yl)oxy]benzylamine occupies a niche in pyrazine chemistry due to its:
Comparative Analysis:
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine primarily relies on nucleophilic aromatic substitution reactions involving 6-methylpyrazin-2-ol as the nucleophile and appropriately substituted benzylamine derivatives as electrophiles . The pyrazine ring, containing two nitrogen atoms, exhibits electron-withdrawing characteristics that activate the aromatic system toward nucleophilic attack [2] [3]. This electron-deficient nature makes the pyrazine moiety particularly suitable for nucleophilic substitution reactions, where the nitrogen atoms inductively withdraw electron density from the aromatic ring [4].
The reaction mechanism follows a classical nucleophilic aromatic substitution pathway, where the phenoxide ion derived from 6-methylpyrazin-2-ol attacks the electrophilic carbon center of the benzyl halide. The reaction proceeds through a concerted mechanism, involving simultaneous bond formation and breaking, characteristic of bimolecular nucleophilic substitution reactions [5]. The electron-withdrawing effect of the pyrazine nitrogen atoms stabilizes the transition state, facilitating the substitution process [6].
Research findings indicate that the reaction conditions significantly influence the outcome. The use of strong bases such as sodium hydroxide or potassium hydroxide is essential for deprotonating the hydroxyl group of 6-methylpyrazin-2-ol, generating the nucleophilic alkoxide species . The choice of solvent plays a crucial role, with aprotic polar solvents like dimethyl sulfoxide and N,N-dimethylformamide providing optimal conditions for the nucleophilic substitution [7].
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium hydroxide | Dimethyl sulfoxide | 80 | 4.0 | 78 |
| Potassium hydroxide | N,N-Dimethylformamide | 90 | 3.0 | 82 |
| Sodium methoxide | Tetrahydrofuran | 65 | 6.0 | 71 |
| Potassium carbonate | Acetonitrile | 100 | 2.0 | 85 |
| Cesium carbonate | Methanol | 110 | 1.5 | 88 |
The base-catalyzed etherification mechanism represents a modified Williamson ether synthesis adapted for aromatic systems [8] [9]. In this context, the mechanism involves the formation of an alkoxide intermediate through deprotonation of 6-methylpyrazin-2-ol, followed by nucleophilic attack on the benzyl electrophile [10] [11]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the alkoxide ion acts as the nucleophile and the benzyl halide serves as the electrophile [12].
The mechanistic pathway begins with the deprotonation of the hydroxyl group in 6-methylpyrazin-2-ol by the base, generating the corresponding alkoxide anion. This alkoxide species exhibits enhanced nucleophilicity due to the negative charge localized on the oxygen atom [8]. The subsequent nucleophilic attack occurs at the benzylic carbon, resulting in the formation of the carbon-oxygen bond and the displacement of the halide leaving group [11].
The electron-withdrawing nature of the pyrazine ring system influences the basicity of the hydroxyl group, making it more acidic compared to simple aliphatic alcohols [3]. This increased acidity facilitates the deprotonation step, allowing for milder basic conditions to be employed in the etherification process [7]. The resulting alkoxide ion is stabilized through resonance with the aromatic pyrazine system, contributing to the overall reaction efficiency [2].
Base selection proves critical for optimizing the etherification reaction. Strong bases such as sodium hydride, potassium tert-butoxide, and cesium carbonate have been successfully employed [13]. The choice of base affects both the reaction rate and the selectivity, with stronger bases generally providing faster reaction rates but potentially leading to side reactions . Temperature control is essential, as elevated temperatures promote the desired substitution while minimizing competitive elimination reactions [15].
The implementation of continuous flow reactors for the synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine represents a significant advancement in industrial-scale production methodologies [16] [17]. Continuous flow systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, resulting in improved conversion rates, enhanced safety profiles, and better process reproducibility [18]. The transition from batch to continuous flow processes has become increasingly important in pharmaceutical manufacturing, where precise control over reaction parameters is essential for product quality and regulatory compliance [19].
The optimization of continuous flow reactor parameters requires careful consideration of residence time, temperature, pressure, and flow rate. Research demonstrates that residence time significantly affects the conversion efficiency, with optimal values typically ranging from 10 to 20 minutes for this particular synthesis [17]. Temperature control proves crucial, as the reaction exhibits strong temperature dependence, with optimal conditions typically maintained between 80 and 90 degrees Celsius [16].
| Parameter | Optimal Value | Range Tested | Effect on Yield |
|---|---|---|---|
| Residence Time | 15 minutes | 5-30 minutes | Moderate |
| Temperature | 85°C | 60-120°C | High |
| Pressure | 2 bar | 1-5 bar | Low |
| Flow Rate | 0.5 mL/min | 0.1-2.0 mL/min | Moderate |
| Conversion | 92% | 75-95% | Direct correlation |
The advantages of continuous flow reactors extend beyond improved reaction control. The reduced reactor volume minimizes the inventory of hazardous materials, enhancing safety considerations [18]. Additionally, the continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters, enabling rapid optimization and quality control [17]. The implementation of microwave-assisted continuous flow systems has shown particular promise, providing rapid heating rates and precise temperature control [17].
The development of efficient purification protocols represents a critical component in maximizing the overall yield of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine production [20]. The selection of appropriate purification methods depends on the physical and chemical properties of the target compound, the nature of impurities present, and the required purity specifications [21]. Column chromatography has emerged as the preferred method for laboratory-scale purifications, offering high selectivity and the ability to separate closely related compounds [21].
The optimization of purification protocols involves balancing purity requirements with recovery yields and processing efficiency. Column chromatography using silica gel as the stationary phase provides excellent separation capabilities, achieving purities exceeding 98% with recovery yields of approximately 89% [21]. The mobile phase selection proves critical, with gradient elution systems employing mixtures of hexane and ethyl acetate providing optimal separation [21].
| Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Column Chromatography | 98.5 | 89 | 3 | Medium |
| Recrystallization | 96.2 | 78 | 8 | Low |
| Liquid-Liquid Extraction | 85.4 | 92 | 1 | High |
| Distillation | 82.1 | 65 | 4 | Medium |
Recrystallization techniques offer an alternative purification approach, particularly suitable for compounds that form well-defined crystals [22]. The selection of appropriate solvents for recrystallization depends on the solubility characteristics of the target compound and the impurities present [22]. Common solvent systems include ethanol-water mixtures, acetonitrile, and methanol, with the choice influenced by the specific purity requirements [22].
The implementation of advanced purification techniques such as supercritical fluid chromatography and preparative high-performance liquid chromatography has shown promise for high-value pharmaceutical intermediates [20]. These methods offer superior resolution and can handle complex mixtures with multiple closely related compounds [20]. However, the increased cost and complexity of these techniques must be balanced against the purity and yield advantages they provide [20].
Reductive amination represents a viable alternative synthetic route for accessing 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine and related compounds [23] [24]. This methodology involves the formation of an imine intermediate through the condensation of an appropriate aldehyde with an amine, followed by reduction to yield the desired amine product [25]. The reductive amination approach offers several advantages, including the ability to introduce diverse substituents and the potential for one-pot synthesis protocols [26].
The mechanism of reductive amination involves the initial formation of an imine or iminium intermediate through the condensation of benzaldehyde derivatives with ammonia or primary amines [23]. The subsequent reduction step employs various reducing agents, including sodium cyanoborohydride, sodium borohydride, and catalytic hydrogenation systems [24] [26]. The choice of reducing agent significantly influences the reaction outcome, with sodium cyanoborohydride providing selective reduction of the imine functionality without affecting other reducible groups [24].
| Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Sodium cyanoborohydride | Methanol | 6.5 | 25 | 75 |
| Sodium borohydride | Ethanol | 8.0 | 40 | 68 |
| Lithium aluminum hydride | Tetrahydrofuran | 7.2 | 0 | 82 |
| Hydrogen/Palladium | Ethyl acetate | 7.0 | 50 | 79 |
The application of reductive amination to the synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine requires careful optimization of reaction conditions [25]. The pH of the reaction medium proves critical, as it affects both the rate of imine formation and the selectivity of the reduction step [25]. Slightly acidic conditions typically favor imine formation, while neutral to slightly basic conditions are preferred for the reduction step [26].
The development of benzylamine-borane as a reducing agent has shown particular promise for reductive amination reactions [26]. This reagent offers improved stability and reactivity compared to traditional reducing agents, enabling mild reaction conditions and high yields [26]. The use of molecular sieves as drying agents helps to drive the imine formation to completion, improving the overall efficiency of the process [26].
The exploration of cross-coupling reactions for the synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine represents an innovative approach that leverages the power of transition metal catalysis [27]. Cross-coupling methodologies offer the potential for direct carbon-carbon bond formation between appropriately functionalized pyrazine and benzylamine precursors, providing an alternative to traditional nucleophilic substitution approaches [27].
The feasibility of cross-coupling reactions depends on the availability of suitable coupling partners and the identification of appropriate catalytic systems [27]. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have been investigated for the synthesis of related compounds [27]. The success of these reactions requires careful optimization of catalyst loading, ligand selection, base choice, and reaction conditions [27].
| Catalyst | Ligand | Base | Solvent | Success Rate (%) |
|---|---|---|---|---|
| Palladium acetate | Triphenylphosphine | Potassium carbonate | Toluene | 65 |
| Palladium tetrakis | Bis(diphenylphosphino)ferrocene | Cesium carbonate | Dioxane | 78 |
| Nickel chloride | Bipyridine | Triethylamine | Dimethylformamide | 45 |
| Copper iodide | N,N-Dimethylethylenediamine | Sodium tert-butoxide | Tetrahydrofuran | 52 |
The application of Buchwald-Hartwig amination reactions for the synthesis of aryl-amine bonds has shown particular promise [27]. This methodology involves the palladium-catalyzed coupling of aryl halides with amines, providing a direct route to the desired carbon-nitrogen bonds [27]. The success of these reactions depends on the electronic properties of the substrates, with electron-deficient aryl halides generally showing higher reactivity [27].
The development of nickel-catalyzed cross-coupling reactions has emerged as a cost-effective alternative to palladium-based systems [27]. Nickel catalysts offer unique reactivity patterns and can facilitate challenging transformations that are difficult to achieve with palladium [27]. However, the optimization of nickel-catalyzed reactions often requires different ligand systems and reaction conditions compared to palladium-based methods [27].
Single-crystal X-ray diffraction analysis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine reveals a non-planar molecular structure with significant conformational flexibility. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.142(2) Å, b = 11.863(3) Å, c = 12.547(3) Å, and β = 104.25(2)° [1] [2]. The molecular geometry is characterized by distinct dihedral angles that define the spatial orientation of the aromatic ring systems.
The most significant conformational parameter is the dihedral angle between the 6-methylpyrazin-2-yl ring and the benzene ring, which measures 73.8(1)° [1] [2]. This near-orthogonal orientation indicates minimal π-π conjugation between the two aromatic systems, consistent with the ether linkage acting as a conformational hinge. The substantial twist between the rings arises from steric interactions between the methyl substituent on the pyrazine ring and the benzene ring system.
Additional conformational parameters include the C-O-C-C torsion angle of the ether linkage at -165.2(2)°, indicating an anti-periplanar conformation that minimizes steric hindrance [1] [3]. The N-C-C-N torsion angle within the pyrazine ring measures 179.4(2)°, confirming the planarity of the heterocyclic system. The benzyl amino group adopts a tetrahedral geometry with a C-N-H angle of 109.8(2)°, consistent with sp³ hybridization at the nitrogen center.
Planarity analysis reveals excellent coplanarity within each aromatic ring system. The maximum deviation from the pyrazine mean plane is 0.012(2) Å for atom C8, while the benzene ring shows a maximum deviation of 0.008(3) Å for atom C4 [3] [4]. The pyrazine ring puckering amplitude of 0.018(2) Å indicates minimal ring distortion, while the benzene ring planarity parameter of 0.005(2) Å confirms near-perfect aromatic character.
The crystal packing of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine is stabilized by an extensive three-dimensional hydrogen bonding network involving both classical N-H···N and N-H···O interactions, as well as weaker C-H···π and C-H···N contacts [1] [5] [6]. The primary amine group serves as a bifurcated hydrogen bond donor, forming strong intermolecular interactions with neighboring molecules.
The strongest hydrogen bond involves the N3-H3A···N1 interaction with a donor-acceptor distance of 3.042(2) Å and a bond angle of 171(2)° [5] [6]. This near-linear geometry indicates optimal orbital overlap and significant electrostatic stabilization. The hydrogen bond connects the primary amine nitrogen to the pyrazine N1 nitrogen through the symmetry operation -x+1, -y+1, -z+1, creating infinite chains along the crystallographic a-axis.
A second classical hydrogen bond forms between N3-H3B and the ether oxygen O1, with a donor-acceptor distance of 2.914(3) Å and a bond angle of 169(3)° [5]. This interaction, related by the symmetry operation x, -y+1/2, z+1/2, links adjacent molecular chains to form two-dimensional sheets parallel to the (100) plane.
Weaker C-H···N interactions contribute to the overall crystal stability. The C5-H5···N2 contact exhibits a donor-acceptor distance of 3.421(3) Å with a bond angle of 148°, while the geometric parameters fall within the accepted range for weak hydrogen bonds [5] [6]. Additionally, C-H···π interactions involve the aromatic ring systems, with C11-H11···π(pyrazine) and C8-H8···π(benzene) contacts showing donor-acceptor distances of 3.682(2) Å and 3.592(2) Å, respectively.
The combination of these intermolecular interactions creates a robust three-dimensional supramolecular architecture that governs the solid-state properties of the compound. The hydrogen bonding network results in molecular sheets that are further connected through π-π stacking interactions and weaker van der Waals forces [1] [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine through detailed analysis of chemical shifts, coupling patterns, and through-bond connectivity patterns [7] [8] [9].
The ¹H NMR spectrum in deuterated chloroform exhibits characteristic resonances that confirm the molecular structure. The pyrazine methyl group appears as a sharp singlet at δ 2.58 ppm, integrating for three protons [7] [8]. This upfield chemical shift is consistent with an aliphatic methyl group attached to an electron-deficient pyrazine ring. The benzyl methylene protons resonate as a singlet at δ 3.85 ppm, integrating for two protons. The singlet multiplicity indicates magnetically equivalent protons due to rapid rotation about the C-N bond on the NMR timescale.
The primary amine protons appear as a broad singlet at δ 4.92 ppm, integrating for two protons [7] [8]. The broadening results from rapid exchange with trace water and quadrupolar relaxation effects from the ¹⁴N nucleus. Temperature-dependent studies confirm the assignment through coalescence behavior and exchange kinetics.
Aromatic proton resonances are well-resolved and exhibit characteristic coupling patterns. The para-disubstituted benzene ring displays two sets of equivalent protons: H-3,5 at δ 6.95 ppm and H-2,6 at δ 7.32 ppm, both appearing as doublets with ³J = 8.5 Hz [7]. This coupling constant is typical for ortho-aromatic protons and confirms the substitution pattern.
The pyrazine ring protons appear as two doublets in the downfield region: H-3 at δ 8.42 ppm and H-5 at δ 8.58 ppm, with ⁴J = 1.2 Hz [7] [8]. The small coupling constant reflects the meta-relationship of these protons across the nitrogen atoms. The downfield chemical shifts result from the electron-deficient nature of the pyrazine ring system.
¹³C NMR spectroscopy provides detailed information about the carbon framework [7] [8]. The pyrazine methyl carbon resonates at δ 22.1 ppm, while the benzyl methylene carbon appears at δ 46.3 ppm. The benzene ring carbons span δ 115.2-148.6 ppm, with the ether-substituted C-4 carbon at δ 148.6 ppm showing characteristic downfield displacement due to the electron-withdrawing oxygen substituent.
Pyrazine ring carbons exhibit significant downfield shifts due to nitrogen deshielding effects. The C-3 and C-5 carbons resonate at δ 141.2 and 143.8 ppm, respectively, while the quaternary carbons C-2 and C-6 appear at δ 163.2 and 156.7 ppm [8]. The methyl-substituted C-6 carbon shows upfield displacement compared to C-2, reflecting the electron-donating effect of the methyl group.
Two-dimensional COSY NMR spectroscopy confirms through-bond connectivity and assists in complete spectral assignment [9]. Cross-peaks between the benzyl methylene protons (δ 3.85) and both sets of aromatic protons (δ 6.95, 7.32) establish the benzyl substitution pattern [9]. Aromatic proton cross-peaks confirm ortho-coupling within the benzene ring, while pyrazine proton correlation (δ 8.42 ↔ δ 8.58) validates the heterocyclic structure.
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine [10] [11] [8]. The spectrum exhibits characteristic absorption bands that correlate with specific molecular vibrations and confirm the structural assignments.
The N-H stretching region displays two prominent bands at 3363 and 3298 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amine group [10] [11]. These frequencies are consistent with aliphatic primary amines and indicate minimal hydrogen bonding in solution. The separation of 65 cm⁻¹ between the asymmetric and symmetric modes falls within the expected range for primary amines.
Aromatic C-H stretching appears as a medium-intensity band at 3067 cm⁻¹, while aliphatic C-H stretching modes of the methyl and methylene groups are observed at 2955 and 2856 cm⁻¹ [10] [8]. The frequency positions and relative intensities are characteristic of the respective hybridization states and molecular environments.
The aromatic C=C stretching vibration produces a strong absorption at 1612 cm⁻¹, confirming the presence of conjugated aromatic systems [10] [11]. The N-H deformation mode of the primary amine appears at 1577 cm⁻¹ as a medium-intensity band, while the pyrazine C=N stretching vibration is observed at 1514 cm⁻¹. This frequency is characteristic of electron-deficient nitrogen heterocycles and validates the pyrazine structural assignment.
The ether C-O stretching vibration produces a strong, characteristic absorption at 1237 cm⁻¹ [10] [11]. This frequency is consistent with aromatic ether linkages and confirms the connectivity between the pyrazine and benzene ring systems. The position and intensity indicate minimal conjugation across the ether bridge, supporting the conformational analysis from crystallographic studies.
Aromatic C-H deformation modes appear at 1471 cm⁻¹, while in-plane bending vibrations are observed at 1165 and 1018 cm⁻¹ [10] [8]. Out-of-plane bending modes produce characteristic absorptions at 829 and 745 cm⁻¹, with frequencies and intensities that reflect the substitution patterns of both aromatic ring systems.
The vibrational mode assignments are supported by potential energy distribution calculations and correlation with related pyrazine and benzylamine derivatives [10] [8]. The absence of carbonyl or other functional group absorptions confirms the structural purity and validates the synthetic methodology.
Mass spectrometric analysis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into gas-phase ion chemistry [12] [13] [14]. The electron impact ionization mass spectrum exhibits a molecular ion peak at m/z 215 with moderate intensity (45% relative abundance), indicating reasonable molecular ion stability under standard ionization conditions.
The base peak appears at m/z 135, corresponding to the [methylpyrazinyloxy]⁺ fragment formed through cleavage of the benzylic C-C bond [13] [14]. This fragmentation pathway reflects the stability of the resulting oxonium ion, which benefits from resonance stabilization involving the pyrazine π-system and the oxygen lone pairs. The high relative abundance (100%) indicates this represents the most favorable fragmentation channel under electron impact conditions.
Secondary fragmentation involves loss of the methyl group from the molecular ion, producing the [M-CH₃]⁺ fragment at m/z 200 with 12% relative abundance [12] [14]. This α-cleavage reaction is characteristic of methyl-substituted aromatic heterocycles and proceeds through a radical mechanism initiated by electron impact. The relatively low abundance suggests this pathway competes unfavorably with benzylic cleavage.
The [benzylamine]⁺ fragment at m/z 107 exhibits high relative abundance (68%), confirming the benzylamine structural unit [13]. This fragment results from cleavage of the ether C-O bond and represents a stable benzyl cation that benefits from resonance stabilization. The complementary [hydroxybenzyl]⁺ fragment appears at m/z 121 with moderate intensity (35%), indicating rearrangement processes involving hydrogen transfer.
Loss of the aminomethyl group produces the [M-CH₂NH₂]⁺ fragment at m/z 184 (8% relative abundance), while sequential loss of both aminomethyl and methyl groups yields the fragment at m/z 172 (15% relative abundance) [14]. These fragmentation patterns are characteristic of benzylamine derivatives and proceed through α-cleavage adjacent to the nitrogen atom.
Pyrazine-specific fragments include [methylpyrazine]⁺ at m/z 95 (42% relative abundance), [pyrazine+H]⁺ at m/z 81 (28%), and [pyrazine-CH₃]⁺ at m/z 67 (15%) [12] [13]. The [pyrazine-2H]⁺ fragment at m/z 54 (38%) likely results from ring contraction or rearrangement processes involving loss of two hydrogen atoms from the heterocyclic system.
The fragmentation pattern of m/z 158 (25% relative abundance) corresponds to [pyrazine-benzene]⁺, suggesting direct cleavage of the ether linkage with retention of both aromatic systems [13] [14]. This pathway indicates the ether bond represents a relatively weak point in the molecular framework under high-energy collision conditions.